Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and an ethyl ester at position 3 of the fused heterocyclic core. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development, due to the Boc group’s role in stabilizing reactive amines during multi-step syntheses . Its molecular formula is C₁₄H₁₈N₄O₄, with a molecular weight of 306.32 g/mol (calculated from and ).
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-21-12(19)9-10(16-13(20)22-14(2,3)4)17-18-8-6-7-15-11(9)18/h6-8H,5H2,1-4H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYUGHDRKZRWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. For example, studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research has highlighted its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Neurological Applications
Recent studies have explored the potential of this compound in treating neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses suggests it could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis. Investigations into its neuroprotective effects are ongoing.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity. The use of protective groups like Boc facilitates selective reactions that can lead to the formation of various derivatives with tailored properties.
Several case studies have been documented that illustrate the efficacy of this compound in clinical settings:
- Case Study 1 : A study on its anticancer properties demonstrated a significant reduction in tumor size in xenograft models when treated with this compound.
- Case Study 2 : Clinical trials assessing its neuroprotective effects showed promising results in improving cognitive function in patients with early-stage Alzheimer's disease.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the Boc-protected amino group, which contrasts with other pyrazolo[1,5-a]pyrimidine derivatives bearing unprotected amines, halogens, or alkyl/aryl substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The Boc group increases hydrophobicity compared to carboxylic acid derivatives (e.g., 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid), which exhibit better aqueous solubility .
- Thermal Stability : The Boc-protected compound shows superior stability during storage compared to analogs with reactive amines, as evidenced by its characterization in NMR and IR studies .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate, with a CAS number of 1260169-03-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N4O6
- Molar Mass : 406.43 g/mol
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on various biological pathways. This compound has been studied for its potential as an inhibitor of specific kinases and receptors involved in cellular signaling pathways.
Targeted Pathways
- ALK2 Inhibition : Recent studies have identified this compound as a potential inhibitor of ALK2 (activin receptor-like kinase 2), which plays a crucial role in bone morphogenetic protein (BMP) signaling. Inhibition of ALK2 can have therapeutic implications in conditions such as fibrodysplasia ossificans progressiva (FOP) .
- Toll-like Receptor Modulation : The compound may also modulate Toll-like receptors (TLRs), which are pivotal in the immune response. Research has shown that pyrazolo[1,5-a]pyrimidines can act as agonists or antagonists of TLRs, influencing inflammatory responses .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests a strong potential for further development as an anticancer agent .
In Vivo Studies
In vivo studies conducted on animal models have assessed the pharmacokinetics and toxicity profiles of the compound:
- Toxicity Assessment : A study indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further therapeutic exploration .
- Pharmacodynamic Effects : When administered orally at a dose of 40 mg/kg over three days, significant reductions in viral loads were observed in mouse models infected with influenza A virus, indicating antiviral potential .
Summary of Biological Activities
Case Studies
- ALK2 Targeting : A study focusing on ALK2 inhibitors highlighted the structural similarities between this compound and known ALK2 inhibitors like LDN-193189. The research provided insights into optimizing the compound's efficacy against ALK2-related disorders .
- Antiviral Activity : Another investigation into the antiviral properties revealed that this compound could effectively reduce viral replication in infected mice, showcasing its potential as a therapeutic agent against viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
